molecular formula C11H14O4 B1504511 2-(2,4,5-Trimethoxyphenyl)acetaldehyde CAS No. 22973-79-1

2-(2,4,5-Trimethoxyphenyl)acetaldehyde

Cat. No.: B1504511
CAS No.: 22973-79-1
M. Wt: 210.23 g/mol
InChI Key: GQVQIDNOGMVDMN-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with three methoxy (-OCH₃) groups at the 2-, 4-, and 5-positions and an acetaldehyde (-CH₂CHO) side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties imparted by the methoxy substituents.

Properties

IUPAC Name

2-(2,4,5-trimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVQIDNOGMVDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697610
Record name (2,4,5-Trimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22973-79-1
Record name (2,4,5-Trimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

2-(2,4,5-Trimethoxyphenyl)acetaldehyde has the molecular formula C11_{11}H14_{14}O4_{4} and features a trimethoxy-substituted phenyl ring attached to an acetaldehyde group. This structure is significant for its potential reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in the development of anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cells (MCF-7) and other malignancies .

Organic Synthesis

In synthetic organic chemistry, this compound can serve as a valuable intermediate for the synthesis of more complex molecules. Its aldehyde functional group allows for further transformations such as reductive amination or condensation reactions, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals .

Biological Studies

Studies have highlighted the role of acetaldehyde metabolism in various biological processes. For example, transgenic models overexpressing aldehyde dehydrogenase (ALDH) have been used to investigate the effects of acetaldehyde on cardiac function and fibrosis associated with chronic alcohol consumption . This research underscores the importance of understanding how compounds like this compound may influence metabolic pathways.

Case Study 1: Anticancer Activity

In a study evaluating new compounds derived from this compound, researchers found that specific derivatives exhibited IC50_{50} values in the sub-micromolar range against various cancer cell lines including prostate and melanoma. The mechanism of action was linked to microtubule targeting and disruption of cell cycle progression .

Case Study 2: Metabolic Impact on Cardiac Health

Research involving ALDH2 transgenic mice demonstrated that altered metabolism of acetaldehyde can mitigate cardiac hypertrophy induced by chronic alcohol intake. This study suggests that understanding the metabolic pathways involving compounds like this compound could lead to novel therapeutic strategies for alcohol-related cardiac diseases .

Data Table: Comparative Activity Against Cancer Cell Lines

Compound NameIC50_{50} (µM)Target Cell LineMechanism of Action
22b (derived from trimethoxyphenyl)0.39MCF-7 (breast cancer)Tubulin polymerization inhibition
22b (derived from trimethoxyphenyl)0.77MDA-MB-231 (triple-negative)Induction of apoptosis
22b (derived from trimethoxyphenyl)0.37HL-60 (leukemia)Cell cycle arrest

Mechanism of Action

The mechanism by which 2-(2,4,5-Trimethoxyphenyl)acetaldehyde exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of methoxy groups on the phenyl ring significantly influences chemical reactivity and biological interactions. Key comparisons include:

Compound Name Substituent Positions Key Structural Differences Impact on Properties
2-(3,4,5-Trimethoxyphenyl)propanal 3,4,5-Trimethoxy Propanal chain (vs. acetaldehyde) Increased lipophilicity; altered metabolic stability
2-(2,3,4-Trimethoxyphenyl)acetaldehyde 2,3,4-Trimethoxy Adjacent methoxy groups at 2,3,4 positions Enhanced steric hindrance; potential differences in receptor binding
2-(3,4-Dimethoxyphenyl)acetaldehyde 3,4-Dimethoxy One fewer methoxy group (lacks 5-OCH₃) Reduced electron-donating effects; lower solubility in polar solvents

Key Insight : The 2,4,5-trimethoxy pattern in the target compound creates a distinct electronic environment compared to other isomers, favoring specific reaction pathways (e.g., electrophilic substitutions) and interactions with biological targets .

Functional Group Modifications

Variations in the aldehyde chain or additional functional groups alter physicochemical and biological properties:

Compound Name Functional Group Key Differences Biological Activity
2-(2,4,5-Trimethoxyphenyl)acetic acid Carboxylic acid -COOH instead of -CHO Potential herbicide or pharmaceutical intermediate (analogous to 2,4,5-T derivatives)
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate Ester and ketone Ethyl ester and ketone groups Enhanced stability; potential use in organic synthesis
2-(2,4,5-Trimethoxyphenyl)ethanol Alcohol -CH₂CH₂OH instead of -CHO Differing redox properties; possible applications in fragrance or solvent industries

Key Insight : The acetaldehyde moiety in the target compound offers a reactive aldehyde group for condensation reactions, distinguishing it from carboxylate or alcohol derivatives .

Biological Activity

2-(2,4,5-Trimethoxyphenyl)acetaldehyde is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

  • Chemical Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 53420339

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential therapeutic applications. Here are some key findings:

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), Caco2 (colon cancer), and WRL-68 (liver cancer).
  • Cytotoxicity Results : The compound exhibited moderate to strong cytotoxicity with IC50 values ranging from 50 μM to 100 μM in various assays, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific cellular pathways that promote tumor growth.
  • Interaction with key enzymes involved in cancer cell proliferation .

Study 1: Cytotoxicity Assessment

A study conducted by Jayanthi et al. (2012) evaluated the cytotoxic effects of various chalcone derivatives, including this compound. The findings revealed significant cytotoxic activity against MCF-7 cells with an IC50 value of approximately 75 μM. The study emphasized the structure-activity relationship indicating that methoxy substitutions enhance biological activity .

Study 2: In Vivo Evaluation

In vivo studies on diabetic mice indicated that compounds similar to this compound exhibited hypoglycemic effects by increasing insulin secretion. This suggests a dual role in metabolic regulation alongside anticancer properties .

Data Table: Biological Activity Summary

Activity Type Tested Cell Lines IC50 Values (μM) Reference
CytotoxicityMCF-775
PC-360
Caco280
WRL-68100
Hypoglycemic ActivityDiabetic MiceNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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